3-Dehydrotrametenolic acid

Descripción general

Descripción

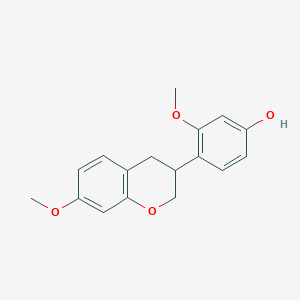

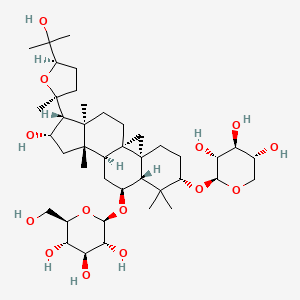

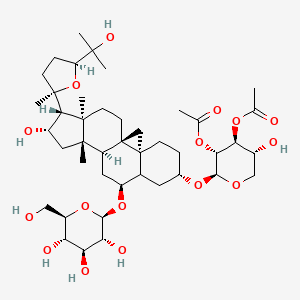

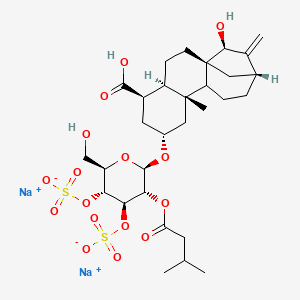

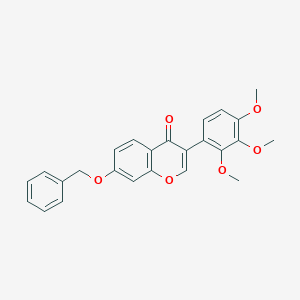

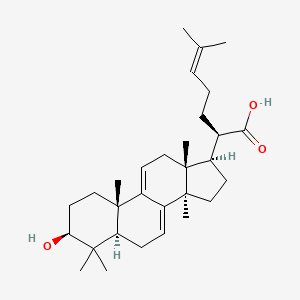

3-Dehydrotrametenolic acid (DTA) is a lanostane-type triterpene acid isolated from the sclerotium of Poria cocos . It is known to be a lactate dehydrogenase (LDH) inhibitor . DTA promotes adipocyte differentiation in vitro and acts as an insulin sensitizer in vivo . It also induces apoptosis and has anticancer activity .

Molecular Structure Analysis

The molecular formula of 3-Dehydrotrametenolic acid is C30H46O3 . The IUPAC name is (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid .Physical And Chemical Properties Analysis

The molecular weight of 3-Dehydrotrametenolic acid is 454.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass is 454.34469533 g/mol .Aplicaciones Científicas De Investigación

Application 1: Dermatology - Skin Barrier Function Improvement

- Scientific Field : Dermatology

- Summary of the Application : DTA, a lanostane-type triterpene acid isolated from Poria cocos Wolf (Polyporaceae), has been studied for its effects on skin barrier function . The study focused on the effects of DTA on skin hydration and keratinocyte differentiation .

- Methods of Application or Experimental Procedures : The study was conducted in vitro using the human keratinocyte cell line HaCaT cells . The effects of DTA on the expression of natural moisturizing factor-related genes and keratinocyte differentiation markers were investigated . The regulatory mechanisms of DTA were examined using Western blotting, luciferase-reporter assays, and RT-PCR .

- Results or Outcomes : DTA increased the mRNA expression of natural moisturizing factor-related genes, such as HAS-2, HAS-3, and AQP3 in HaCaT cells . It also upregulated the mRNA expression of various keratinocyte differentiation markers, including TGM-1, involucrin, and caspase-14 . Moreover, the protein expression of HAS-2, HAS-3, and TGM-2 were significantly increased by DTA . The regulatory effects of DTA on skin hydration and keratinocyte differentiation were found to be mediated by the MAPK/AP-1 and IκBα/NF-κB pathways .

Application 2: Drug Delivery - Oral Delivery Mediator

- Scientific Field : Drug Delivery

- Summary of the Application : DTA has been identified as a potential mediator for oral drug delivery . The study focused on the ability of DTA to facilitate the delivery of drugs through the gastrointestinal (GI) tract .

- Methods of Application or Experimental Procedures : The study investigated the assembly of DTA nanoparticles (NPs) through hydrogen bonding and their ability to penetrate the GI tract via the apical sodium-dependent bile acid transporter .

- Results or Outcomes : The study found that DTA NPs could effectively penetrate the GI tract, suggesting their potential as a mediator for oral drug delivery .

Application 2: Drug Delivery - Oral Delivery Mediator

- Scientific Field : Drug Delivery

- Summary of the Application : DTA has been identified as a potential mediator for oral drug delivery . The study focused on the ability of DTA to facilitate the delivery of drugs through the gastrointestinal (GI) tract .

- Methods of Application or Experimental Procedures : The study investigated the assembly of DTA nanoparticles (NPs) through hydrogen bonding and their ability to penetrate the GI tract via the apical sodium-dependent bile acid transporter .

- Results or Outcomes : The study found that DTA NPs could effectively penetrate the GI tract, suggesting their potential as a mediator for oral drug delivery .

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPLAAZRZNKRRY-GIICLEHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dehydrotrametenolic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.